molecular formula C27H41ClN2O7 B584270 (Desphenyl)cyclohexyl moexepril hydrochloride CAS No. 1356019-89-0

(Desphenyl)cyclohexyl moexepril hydrochloride

Cat. No.: B584270
CAS No.: 1356019-89-0
M. Wt: 541.082
InChI Key: UTHZRYWNZSWSDS-JKVLGAQCSA-N
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Description

(Desphenyl)cyclohexyl moexepril hydrochloride is a chemical compound with the molecular formula C27H41ClN2O7. It is a derivative of moexepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique structure, which includes a cyclohexyl group and a hydrochloride salt form, enhancing its solubility and stability .

Preparation Methods

The synthesis of (Desphenyl)cyclohexyl moexepril hydrochloride involves multiple steps, starting from the basic moexepril structure. The synthetic route typically includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

(Desphenyl)cyclohexyl moexepril hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Desphenyl)cyclohexyl moexepril hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Desphenyl)cyclohexyl moexepril hydrochloride is similar to that of moexepril. It acts as a prodrug, which is converted to its active form, moexeprilat, in the body. Moexeprilat inhibits the activity of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

(Desphenyl)cyclohexyl moexepril hydrochloride can be compared with other ACE inhibitors such as:

The uniqueness of this compound lies in its enhanced solubility and stability due to the presence of the cyclohexyl group and its hydrochloride salt form.

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZRYWNZSWSDS-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-89-0
Record name (Desphenyl)cyclohexyl moexepril hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DESPHENYL)CYCLOHEXYL MOEXEPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP061854VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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